(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Agent Development
Compounds with structures similar to "(4-((2,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone" have been synthesized and evaluated for their potential as therapeutic agents. For example, derivatives like N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). These findings indicate the compound's relevance in developing new drugs with a broad spectrum of action against various diseases.
Chemical Synthesis and Analysis
The synthesis of similar compounds involves complex chemical processes, demonstrating their significance in organic chemistry research. For instance, the synthesis and characterization of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) through condensation reactions highlighted the compound's potential for further pharmacological study, supported by detailed density functional theory (DFT) calculations and electronic structure analysis (Halim & Ibrahim, 2017).
Antioxidant Properties
Research on diphenylmethane derivatives, including bromination and reduction reactions, has shown that these compounds possess effective antioxidant properties. This was determined through various in vitro assays, comparing their effectiveness to standard antioxidant compounds (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010). These results suggest the potential of these compounds in developing antioxidant therapies.
Optically Pure Compounds
The preparation of optically pure forms of similar compounds, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, has been achieved. These compounds' synthesis involves asymmetric hydrogenation, indicating their potential for specific therapeutic applications where enantiomeric purity is crucial (O'reilly, Derwin, & Lin, 1990).
Mechanism of Action
Target of Action
Similar compounds with a tetrahydroquinoline (thq) moiety have been reported to exhibit a broad range of biological activities . They are known to be pharmacologically relevant therapeutic agents .
Mode of Action
Compounds with a similar structure have been reported to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Biochemical Pathways
Similar compounds have been reported to inhibit nf-κb, which could be useful in anticancer drug research . They are also known to modulate retinoid nuclear receptors, which are important for the treatment of metabolic and immunological diseases .
Result of Action
Similar compounds have been reported to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Properties
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-16-9-11-28(12-10-16)25(29)23-15-22(19-13-17(2)5-7-20(19)26-23)27-21-8-6-18(30-3)14-24(21)31-4/h5-8,13-16H,9-12H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJQFSJCZOQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.